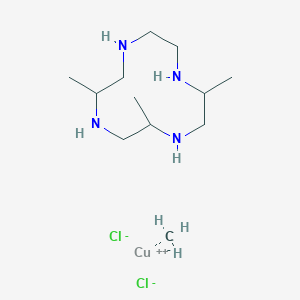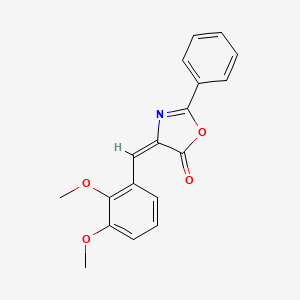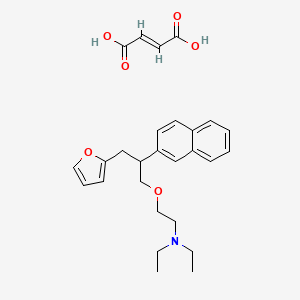
2-(2-Furfuryl-2-naphthylethoxy)triethylamine fumarate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Diethyl-2-(3-(furan-2-yl)-2-(naphthalen-2-yl)propoxy)ethanamine fumarate is a complex organic compound that features a combination of furan, naphthalene, and ethanamine moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-2-(3-(furan-2-yl)-2-(naphthalen-2-yl)propoxy)ethanamine fumarate typically involves multiple steps:
Formation of the Propoxy Intermediate: The initial step involves the reaction of furan and naphthalene derivatives under specific conditions to form the propoxy intermediate.
Amine Alkylation: The intermediate is then subjected to alkylation with diethylamine to form the ethanamine derivative.
Fumarate Salt Formation: Finally, the ethanamine derivative is reacted with fumaric acid to form the fumarate salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Diethyl-2-(3-(furan-2-yl)-2-(naphthalen-2-yl)propoxy)ethanamine fumarate can undergo various chemical reactions, including:
Oxidation: The furan and naphthalene rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ethanamine moiety can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Medicine: May have pharmacological properties that could be explored for therapeutic uses.
Industry: Could be used in the development of new materials or as a component in industrial processes.
Mecanismo De Acción
The mechanism by which N,N-Diethyl-2-(3-(furan-2-yl)-2-(naphthalen-2-yl)propoxy)ethanamine fumarate exerts its effects would depend on its specific applications. Generally, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
- N,N-Diethyl-2-(3-(furan-2-yl)propoxy)ethanamine
- N,N-Diethyl-2-(2-(naphthalen-2-yl)propoxy)ethanamine
- N,N-Diethyl-2-(3-(furan-2-yl)-2-(phenyl)propoxy)ethanamine
Uniqueness
N,N-Diethyl-2-(3-(furan-2-yl)-2-(naphthalen-2-yl)propoxy)ethanamine fumarate is unique due to the combination of furan and naphthalene rings, which may impart distinct chemical and biological properties compared to similar compounds.
Propiedades
Número CAS |
73953-93-2 |
|---|---|
Fórmula molecular |
C27H33NO6 |
Peso molecular |
467.6 g/mol |
Nombre IUPAC |
(E)-but-2-enedioic acid;N,N-diethyl-2-[3-(furan-2-yl)-2-naphthalen-2-ylpropoxy]ethanamine |
InChI |
InChI=1S/C23H29NO2.C4H4O4/c1-3-24(4-2)13-15-25-18-22(17-23-10-7-14-26-23)21-12-11-19-8-5-6-9-20(19)16-21;5-3(6)1-2-4(7)8/h5-12,14,16,22H,3-4,13,15,17-18H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clave InChI |
JOMVPCJSQWVZMA-WLHGVMLRSA-N |
SMILES isomérico |
CCN(CC)CCOCC(CC1=CC=CO1)C2=CC3=CC=CC=C3C=C2.C(=C/C(=O)O)\C(=O)O |
SMILES canónico |
CCN(CC)CCOCC(CC1=CC=CO1)C2=CC3=CC=CC=C3C=C2.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,6-Dichloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12891020.png)
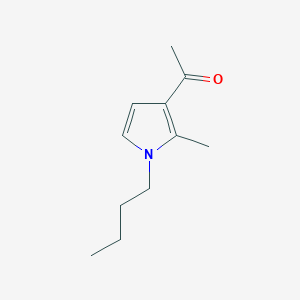
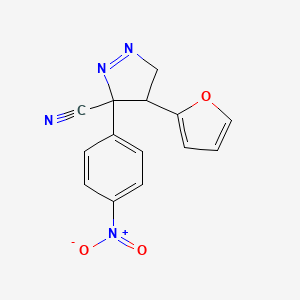
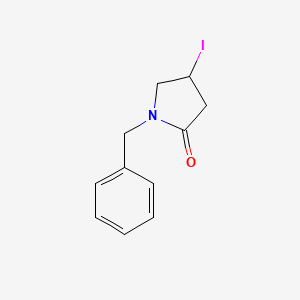
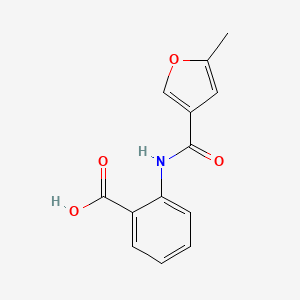
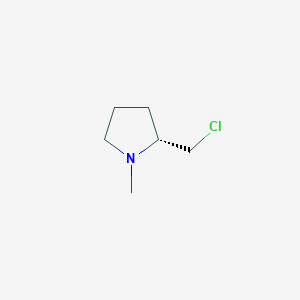
![1-[4-(3-Methylphenyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B12891061.png)
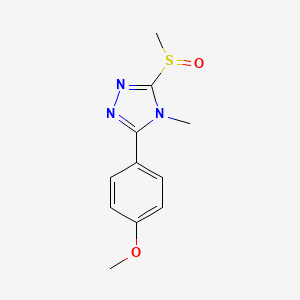
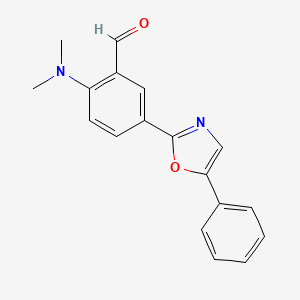
![6-tert-Butyl-3-nitro-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B12891082.png)
![(S)-3-Thioxotetrahydro-1H-pyrrolo[1,2-c]imidazole-1,5(6H)-dione](/img/structure/B12891084.png)
![2-(Aminomethyl)benzo[d]oxazole-6-acrylic acid](/img/structure/B12891112.png)
